molecular formula C20H17N3O4S B14814493 5-Benzyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide

5-Benzyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide

Cat. No.: B14814493
M. Wt: 395.4 g/mol
InChI Key: TUGNJYFLZLXHIM-UHFFFAOYSA-N
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Description

5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a benzyl group, a methyl group, a nitrobenzoyl group, and a thiophenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene ring, which is then functionalized with various substituents through electrophilic aromatic substitution reactionsThe nitrobenzoyl group is often introduced through nitration reactions using nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the thiophene ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-4-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide
  • 5-benzyl-4-methyl-2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxamide
  • 5-benzyl-4-methyl-2-[(3-fluorobenzoyl)amino]-3-thiophenecarboxamide

Uniqueness

What sets 5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide apart from similar compounds is the presence of the nitro group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electron-donating or electron-withdrawing characteristics .

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

5-benzyl-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C20H17N3O4S/c1-12-16(10-13-6-3-2-4-7-13)28-20(17(12)18(21)24)22-19(25)14-8-5-9-15(11-14)23(26)27/h2-9,11H,10H2,1H3,(H2,21,24)(H,22,25)

InChI Key

TUGNJYFLZLXHIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

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